Ethyl 2-amino-5-bromoisonicotinate
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Overview
Description
Ethyl 2-amino-5-bromoisonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and bromo groups are substituted at the 2 and 5 positions of the pyridine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-bromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. One common method is to start with ethyl isonicotinate, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting ethyl 5-bromoisonicotinate is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-bromoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Ethyl 2-amino-5-bromoisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-bromoisonicotinate involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromoisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-5-chloroisonicotinate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 2-amino-5-fluoroisonicotinate: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine. This can influence the compound’s reactivity and binding properties, making it a valuable tool in chemical and biological research .
Properties
IUPAC Name |
ethyl 2-amino-5-bromopyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSPCNYWTZSYEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609266 |
Source
|
Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214374-01-2 |
Source
|
Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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